![molecular formula C17H21BrN2O4 B13499880 methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499880.png)
methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a brominated indole core, which can be crucial for its reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available precursors
Bromination of Indole: Indole is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions to yield 5-bromoindole.
Protection with Boc Group: The 5-bromoindole is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Esterification: The final step involves the esterification of the protected intermediate with methyl 3-bromo-2-aminopropanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and esterification steps to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The indole core can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DCM or DMF, and bases like potassium carbonate (K2CO3).
Deprotection: Trifluoroacetic acid (TFA) in DCM.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Deprotection: The free amine derivative.
Oxidation/Reduction: Oxidized or reduced forms of the indole core.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. Generally, the brominated indole core can interact with various biological targets, such as enzymes or receptors, through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amine, which can further interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: Lacks the bromine atom and Boc protecting group, making it less reactive.
5-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of the ester and Boc-protected amine.
N-Boc-3-(5-bromo-1H-indol-3-yl)alanine: Similar structure but with an alanine backbone instead of a propanoate.
Uniqueness
Methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the combination of the brominated indole core, the Boc-protected amino group, and the ester functionality. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C17H21BrN2O4 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
methyl 3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
DVEFXAQUJXRVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


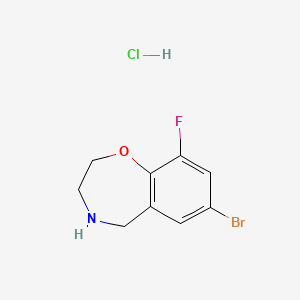

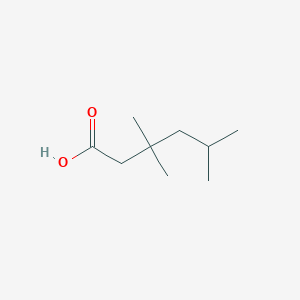
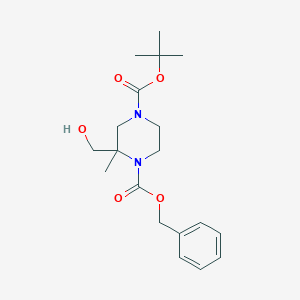
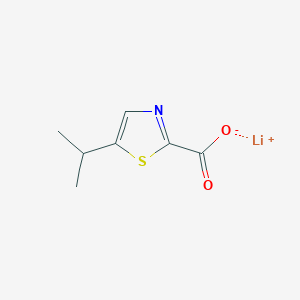
![(2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13499811.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)

![tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
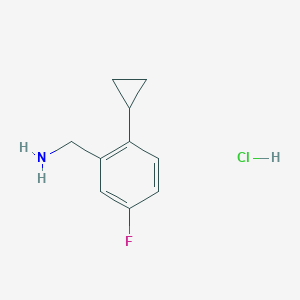
![7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)


